

Comparative Benchmarking of BR-1 Against Marketed Kinase Inhibitors

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Compound of Interest

Compound Name: **BR-1**

Cat. No.: **B1192330**

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This guide provides a comprehensive comparison of the novel Kinase-X inhibitor, **BR-1**, against established drugs, Drug A and Drug B, in the context of oncology research. The data presented herein is derived from a series of preclinical experiments designed to evaluate the potency, selectivity, and efficacy of these compounds.

In Vitro Potency and Selectivity

The inhibitory activity of **BR-1**, Drug A, and Drug B was assessed against the target Kinase-X and a panel of related kinases to determine their potency and selectivity.

Table 1: Kinase Inhibitory Activity (IC50, nM)

Kinase Target	BR-1	Drug A (Multi-kinase Inhibitor)	Drug B (Pathway-Specific Inhibitor)
Kinase-X	15	50	>10,000
Kinase-Y	800	75	>10,000
Kinase-Z	>10,000	120	>10,000

Data represents the mean of three independent experiments.

Cellular Activity in Cancer Cell Lines

The anti-proliferative effects of the compounds were evaluated in the KRX-1 cancer cell line, which exhibits aberrant Kinase-X signaling.

Table 2: Cell Viability (IC50, nM) in KRX-1 Cells

Compound	IC50 (nM)
BR-1	45
Drug A	150
Drug B	>20,000

Cell viability was assessed after 72 hours of continuous drug exposure.

Target Engagement in a Cellular Context

To confirm that the observed anti-proliferative effects were due to the inhibition of the intended target, the phosphorylation of a key downstream substrate of Kinase-X was measured.

Table 3: Inhibition of Downstream Substrate Phosphorylation (IC50, nM)

Compound	IC50 (nM)
BR-1	55
Drug A	180
Drug B	Not Applicable

Phosphorylation levels were quantified by Western Blot analysis.

In Vivo Efficacy in a Xenograft Model

The anti-tumor efficacy of **BR-1** and Drug A was evaluated in a mouse xenograft model established with KRX-1 cells.

Table 4: In Vivo Anti-Tumor Efficacy

Treatment Group	Dose (mg/kg, QD)	Tumor Growth Inhibition (%)
Vehicle	-	0
BR-1	10	85
Drug A	30	70

Tumor growth inhibition was measured on day 21 of treatment.

Experimental Protocols

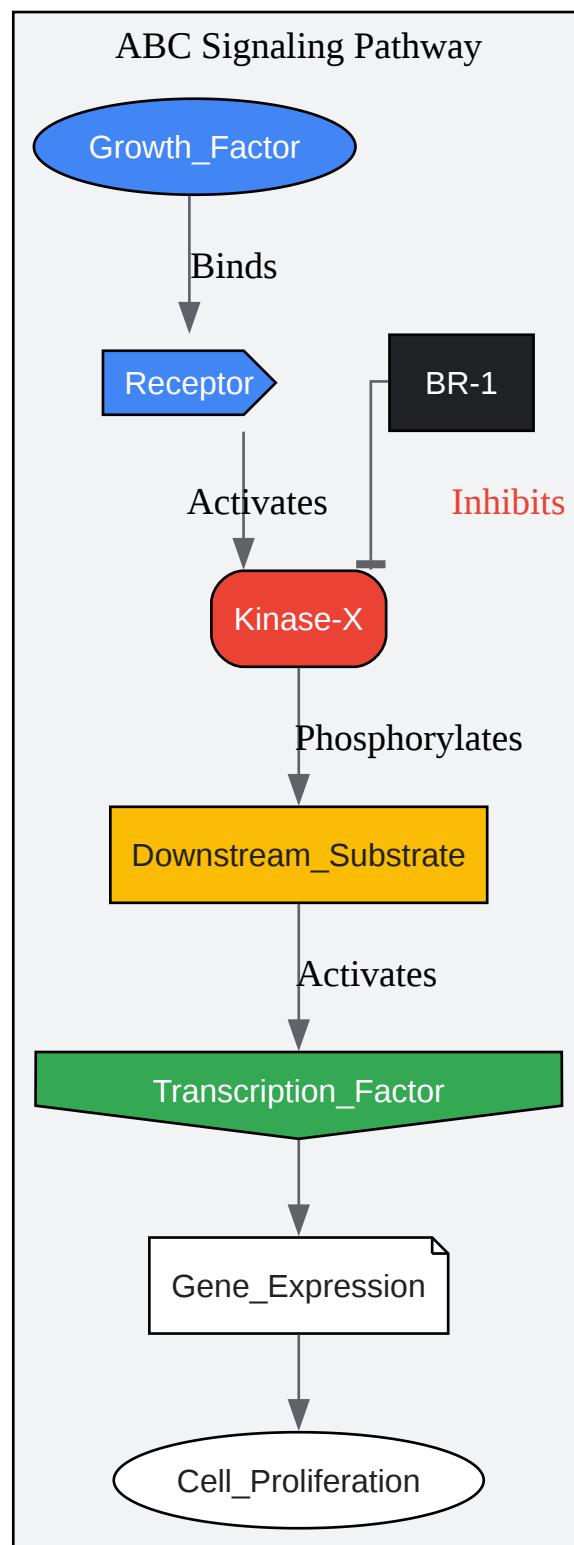
In Vitro Kinase Assay: Recombinant human Kinase-X was incubated with the indicated concentrations of each compound in the presence of ATP and a peptide substrate. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC₅₀ values were determined by non-linear regression analysis.

Cell Viability Assay: KRX-1 cells were seeded in 96-well plates and treated with a serial dilution of each compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

Western Blot Analysis: KRX-1 cells were treated with various concentrations of the compounds for 2 hours. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for the phosphorylated and total downstream substrate.

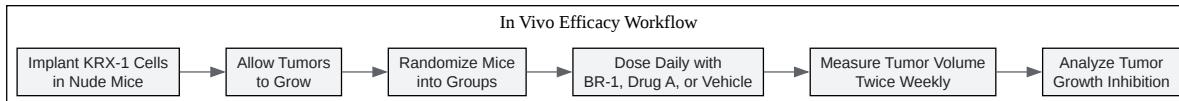
Mouse Xenograft Model: Nude mice were subcutaneously implanted with KRX-1 cells. Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally, once daily (QD), with the indicated compound or vehicle. Tumor volumes were measured twice weekly.

Signaling Pathway and Experimental Workflow Visualizations



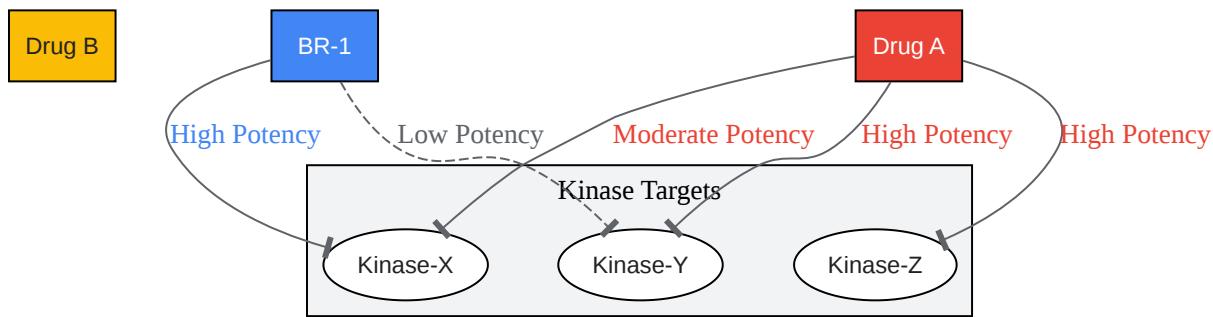
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Caption: Simplified ABC signaling pathway showing the inhibitory action of **BR-1** on Kinase-X.



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Caption: Experimental workflow for the in vivo mouse xenograft study.



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Caption: Logical relationship of compound selectivity against a panel of kinases.

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